Croalbidine
Overview
Description
Croalbidine is a high-purity natural product with a molecular formula of C18H29NO7 and a molecular weight of 371.43 g/mol . It is a type of alkaloid and is derived from the herbs of Crotalaria albida .
Molecular Structure Analysis
The molecular structure of Croalbidine has been established using NMR spectroscopy and mass spectrometry techniques . The absolute stereochemistry of related alkaloids has been determined through single-crystal X-ray diffraction analysis .. It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Scientific Research Applications
Phytochemical Investigations and Quality Evaluation
Croalbidine, a bioactive component found in certain traditional medicinal plants, has been the subject of recent phytochemical investigations. Studies have focused on its isolation and quantitative determination, essential for quality evaluation in pharmacological applications. Research in this area has highlighted the importance of developing advanced isolation and detection technologies for effective quality control of medicinal plants containing Croalbidine and related compounds (Meng, Wu, Yin, Lin, Wang, & Zhang, 2018).
Bioinformatics-Guided Identification for Anti-Inflammatory Potential
In a significant bioinformatics-guided study, Croalbidine was identified as a potential bioactive compound with anti-inflammatory properties. This research utilized network pharmacology analysis, molecular docking, and in vitro testing to determine the effectiveness of Croalbidine in reducing inflammatory responses. Such studies are crucial in developing new functional food ingredients and medicinal compounds with targeted health benefits (Ma, Jin, Qian, Feng, Zhao, Tian, & Yang, 2022).
Clinical Research and Drug Development
Clinical research and drug development have significantly benefited from compounds like Croalbidine. Studies have shown that these compounds are instrumental in the discovery of new drugs, highlighting their potential in addressing various health conditions. The research in this area emphasizes the role of Croalbidine in advancing pharmaceutical sciences and contributing to novel therapeutic solutions (Swinney & Anthony, 2011).
Safety and Hazards
Croalbidine should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided . In case of accidental contact, immediate medical attention is required .
properties
IUPAC Name |
5,6,11-trihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7/c1-9(2)13-15(21)26-12-5-6-19-7-11(20)10(14(12)19)8-25-16(22)18(4,24)17(13,3)23/h9-14,20,23-24H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCLVKKOTUWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC2CCN3C2C(COC(=O)C(C1(C)O)(C)O)C(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311926 | |
Record name | 4,5,9-Trihydroxy-4,5-dimethyl-3-(propan-2-yl)decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41714-30-1 | |
Record name | NSC211514 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC247528 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,9-Trihydroxy-4,5-dimethyl-3-(propan-2-yl)decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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